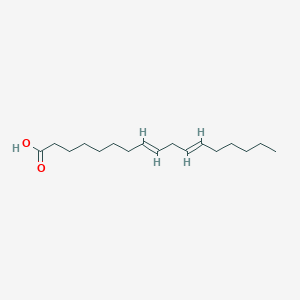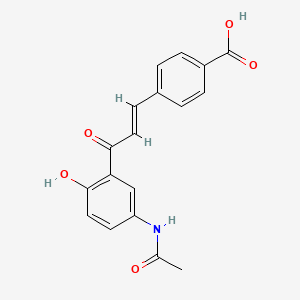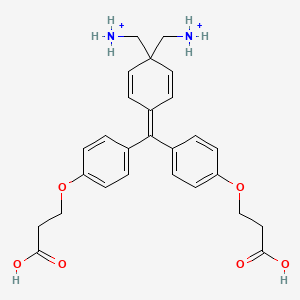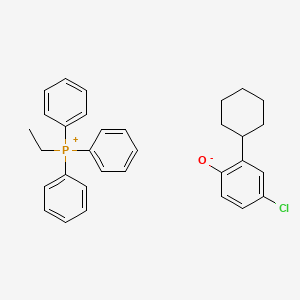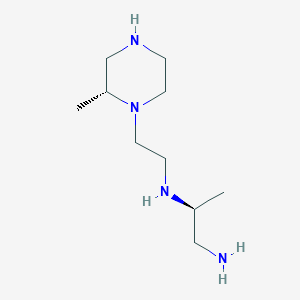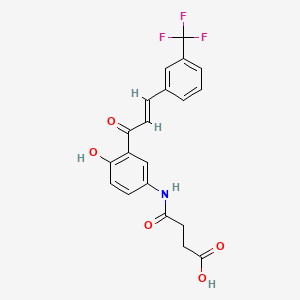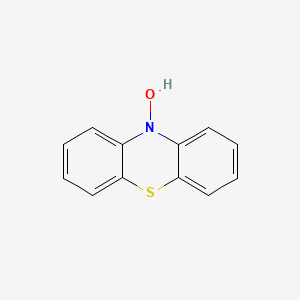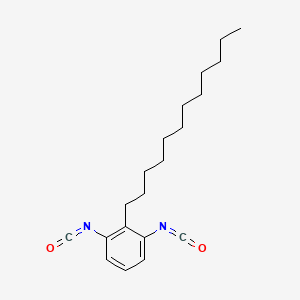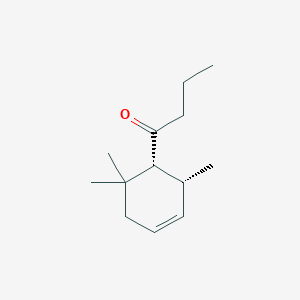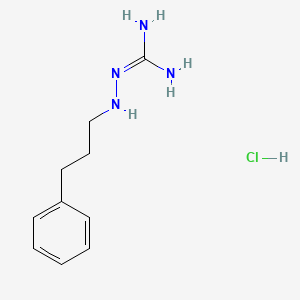
1-(3-Phenylpropylamino)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropylamino)guanidine hydrochloride is a chemical compound with the molecular formula C10H16N4·HCl and a molecular weight of 228.72 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Phenylpropylamino)guanidine hydrochloride typically involves the reaction of 3-phenylpropylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Phenylpropylamino)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Phenylpropylamino)guanidine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Industry: The compound is used in the development of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropylamino)guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting glucose absorption and utilization . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.
Comparison with Similar Compounds
1-(3-Phenylpropylamino)guanidine hydrochloride can be compared with other similar compounds, such as:
Phenformin: Both compounds are glucose absorption inhibitors, but they differ in their effects on hepatic gluconeogenesis.
Metformin: Similar to phenformin, metformin is also used in the treatment of metabolic disorders but has a different mechanism of action.
Guanidine derivatives: Other guanidine derivatives may have similar chemical properties but differ in their biological activities and applications.
The uniqueness of this compound lies in its specific inhibition of carbohydrate metabolism enzymes, making it a valuable compound for research in metabolic disorders and enzyme inhibition studies.
Properties
CAS No. |
30598-34-6 |
|---|---|
Molecular Formula |
C10H17ClN4 |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
2-(3-phenylpropylamino)guanidine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c11-10(12)14-13-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8H2,(H4,11,12,14);1H |
InChI Key |
UFSCCUHWJJVNLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCNN=C(N)N.Cl |
Related CAS |
36298-19-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


